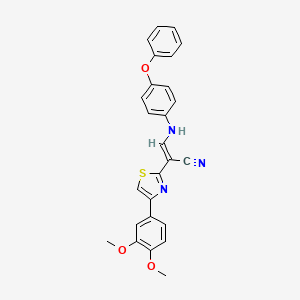

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile

Descripción

The compound (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile features a thiazole core substituted at the 4-position with a 3,4-dimethoxyphenyl group and an acrylonitrile moiety linked to a 4-phenoxyaniline group. The (E)-configuration about the double bond is critical for its stereoelectronic properties. Thiazole derivatives are widely studied for their biological activity, including kinase inhibition and antimicrobial effects, while acrylonitrile groups contribute to electrophilic reactivity and conjugation, enhancing intermolecular interactions.

Propiedades

IUPAC Name |

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3S/c1-30-24-13-8-18(14-25(24)31-2)23-17-33-26(29-23)19(15-27)16-28-20-9-11-22(12-10-20)32-21-6-4-3-5-7-21/h3-14,16-17,28H,1-2H3/b19-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZVGFBIAYRKAM-KNTRCKAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)OC4=CC=CC=C4)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)OC4=CC=CC=C4)/C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a synthetic compound notable for its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships, and relevant case studies that highlight its pharmacological significance.

- Molecular Formula : C22H21N3O3S

- Molecular Weight : 407.49 g/mol

- IUPAC Name : (E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenylamino)prop-2-enenitrile

Synthesis

The synthesis of (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile typically involves a multi-step process:

- Formation of Thiazole Ring : The initial step often includes the condensation of appropriate aldehydes and thiourea to form the thiazole structure.

- Acrylonitrile Addition : The thiazole derivative is then reacted with acrylonitrile to introduce the nitrile functional group.

- Amino Group Introduction : Finally, an amine group is introduced through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators such as p53 and cyclins.

| Compound Name | Activity | Reference |

|---|---|---|

| (E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide | Anticancer | |

| 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl) | Anticancer |

Antioxidant Activity

The compound has also shown potential antioxidant properties, which can be attributed to the presence of methoxy groups that enhance its radical scavenging ability.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is influenced by its structural components:

- Thiazole Ring : Essential for biological activity due to its role in binding interactions with biological targets.

- Methoxy Substituents : Enhance solubility and bioavailability.

- Amino Group : Critical for interaction with cellular receptors.

Study 1: Anticancer Efficacy in Cell Lines

A study evaluated the anticancer efficacy of this compound in various cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis.

Study 2: Antioxidant Mechanisms

Another investigation focused on the antioxidant mechanisms of the compound. It was found to significantly reduce oxidative stress markers in vitro, suggesting a protective role against oxidative damage.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their distinguishing features:

Spectroscopic and Electronic Properties

- NMR Analysis: As shown in , substituents alter chemical environments, particularly in regions corresponding to the thiazole and acrylonitrile moieties. The target compound’s methoxy and phenoxy groups would induce upfield shifts in aromatic protons (e.g., δ 6.8–7.5 ppm) compared to electron-withdrawing nitro or fluorine substituents (δ 7.5–8.5 ppm) .

- In contrast, nitro-substituted analogues () exhibit reduced electron density, favoring electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.